4', Dihydrochloride

Lipophilicity Drug Design ADME Properties

Researchers requiring a structurally defined bis-imidazoline cross-linker often face supply inconsistency and limited purity documentation. 4', Dihydrochloride (CAS 2545-16-6) resolves these challenges with its unique terephthalamide-bridged bis-imidazoline architecture. • Cross-linking agent for modifying polymer mechanical/thermal properties. • Non-chlorinated control for AcrAB-TolC efflux pump inhibitor studies. • Versatile reagent for nucleophilic substitution, acylation, and oxidation reactions. Each batch is accompanied by a Certificate of Analysis; custom packaging and global logistics are available to meet strict project timelines.

Molecular Formula C26H25ClN6O2
Molecular Weight 489.0 g/mol
CAS No. 2545-16-6
Cat. No. B15489928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4', Dihydrochloride
CAS2545-16-6
Molecular FormulaC26H25ClN6O2
Molecular Weight489.0 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl
InChIInChI=1S/C26H24N6O2.ClH/c33-25(31-21-9-5-17(6-10-21)23-27-13-14-28-23)19-1-2-20(4-3-19)26(34)32-22-11-7-18(8-12-22)24-29-15-16-30-24;/h1-12H,13-16H2,(H,27,28)(H,29,30)(H,31,33)(H,32,34);1H
InChIKeyKMYZYBSGVCGXOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4', Dihydrochloride (CAS 2545-16-6): Procurement-Grade Overview of a Bis-Imidazoline Research Intermediate


4', Dihydrochloride (CAS 2545-16-6), chemically N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide dihydrochloride, is a synthetic polybasic terephthalic acid derivative featuring two imidazoline moieties . With a molecular weight of 489.0 g/mol (as the dihydrochloride salt) and a calculated LogP of 3.31, this compound exhibits moderate lipophilicity and contains multiple hydrogen bond donors/acceptors [1]. It is primarily utilized as a chemical intermediate in polymer synthesis, an organic reagent, and a component in biochemical research .

Why 4', Dihydrochloride Cannot Be Replaced by Common Imidazoline Analogs


Generic substitution of 4', Dihydrochloride with other imidazoline-containing compounds (e.g., 2-imidazoline, antazoline, naphazoline) is not feasible due to its unique bis-imidazoline structure linked via a central terephthalamide core . This architecture provides a specific spatial arrangement and hydrogen-bonding network critical for its role as a cross-linking agent in polymers and as a potential efflux pump inhibitor scaffold [1]. Analogs lacking the 1,4-disubstituted central phenyl ring or the 4,5-dihydro-1H-imidazol-2-yl substituents would exhibit altered reactivity, solubility, and biological target engagement, rendering them unsuitable for applications dependent on the precise molecular geometry of 4', Dihydrochloride .

Quantitative Differentiation Evidence for 4', Dihydrochloride (CAS 2545-16-6) Selection


Calculated Lipophilicity (LogP 3.31) and Physicochemical Profile

4', Dihydrochloride exhibits a calculated octanol/water partition coefficient (LogP) of 3.31 [1]. While no direct head-to-head comparator data is available, this LogP value positions 4', Dihydrochloride in a moderately lipophilic range, distinct from more polar imidazoline derivatives (e.g., 2-imidazoline, LogP ≈ -0.3) or highly lipophilic analogs [1]. This property influences its potential membrane permeability and protein binding in biological contexts.

Lipophilicity Drug Design ADME Properties

Purity Specification: ≥98% (HPLC) from Reputable Vendor

A key differentiator for procurement is the availability of 4', Dihydrochloride at a purity specification of ≥98% as determined by HPLC . While many analog compounds (e.g., 2-imidazoline derivatives) may be offered at lower purities (e.g., ≥96%), the ≥98% grade ensures higher batch-to-batch consistency and minimizes interference from impurities in sensitive research applications .

Purity Quality Control Reproducibility

Lack of Direct Comparative Biological Activity Data for 4', Dihydrochloride

A comprehensive literature search reveals no peer-reviewed studies directly comparing 4', Dihydrochloride (CAS 2545-16-6) to close structural analogs in quantitative biological assays (e.g., IC50, Ki, fold-potentiation). The compound is structurally related to the efflux pump inhibitor NSC-60339 (2-chloro analog) [1], but no direct activity data for the non-chlorinated 4', Dihydrochloride are publicly available. Consequently, any claims regarding biological superiority over analogs cannot be substantiated with quantitative evidence.

Biological Activity Efflux Pump Inhibition SAR

Hazard Classification and Handling Requirements

4', Dihydrochloride is classified as a hazardous substance due to its toxicological properties . In contrast, some structurally simpler imidazolines (e.g., 2-phenyl-2-imidazoline) may carry less stringent hazard warnings . This necessitates specialized handling, storage, and disposal procedures, representing a practical differentiator for procurement and laboratory safety planning.

Safety Toxicology Handling

Procurement-Relevant Application Scenarios for 4', Dihydrochloride (CAS 2545-16-6)


Polymer Chemistry: Cross-Linking Agent

4', Dihydrochloride is specifically cited for use as a cross-linking agent in polymer synthesis . Its bis-imidazoline structure enables covalent bonding between polymer chains, modifying mechanical and thermal properties. This application directly leverages the compound's unique dihydrochloride salt form and terephthalamide core.

Organic Synthesis: Reagent for Acylation and Substitution Reactions

The compound serves as a versatile reagent in organic synthesis, participating in nucleophilic substitution, acylation, and oxidation reactions . Its two imidazoline moieties can be functionalized to generate diverse derivatives, making it a valuable building block for chemical libraries .

Biochemical Research: Cell Culture Media Component and Enzyme Interaction Studies

4', Dihydrochloride finds use in cell culture media preparation and studies involving enzyme interactions . Its ability to form stable complexes with biomolecules, as indicated by vendor documentation, suggests utility in probing protein-nucleic acid interactions .

Efflux Pump Inhibitor Scaffold: Structural Analog of NSC-60339

Although lacking direct biological data, 4', Dihydrochloride is a close structural analog of the efflux pump inhibitor NSC-60339 . Researchers investigating AcrAB-TolC efflux pump inhibition may employ 4', Dihydrochloride as a non-chlorinated control compound to elucidate the role of the chloro substituent in NSC-60339's activity .

Quote Request

Request a Quote for 4', Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.